

Spectroscopic Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-4-nitrobenzamide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-4-nitrobenzamide**, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Introduction

N-Methyl-4-nitrobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structural features, including the aromatic ring, the amide linkage, and the nitro group, give rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is fundamental for quality control and for understanding its chemical behavior in various applications. This guide presents a consolidated resource of its key spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **N-Methyl-4-nitrobenzamide**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: DMSO-d₆
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.30	d	2H	Ar-H (ortho to NO ₂)
~8.00	d	2H	Ar-H (ortho to C=O)
~8.60	q	1H	N-H
~2.85	d	3H	N-CH ₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: DMSO-d₆
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (Amide)
~149.0	Ar-C (para to C=O, attached to NO ₂)
~141.0	Ar-C (ipso to C=O)
~129.0	Ar-C (ortho to C=O)
~123.5	Ar-C (ortho to NO ₂)
~26.5	N-CH ₃

Note: The chemical shifts are predicted based on the analysis of similar structures and publicly available spectral information for related compounds.[\[1\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1640	Strong	C=O Stretch (Amide I)
~1595, ~1480	Medium	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1290	Medium	C-N Stretch

Note: The absorption frequencies are characteristic for aromatic nitro compounds and amides.

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
180	High	[M] ⁺ (Molecular Ion)
150	High	[M - NO] ⁺
134	Medium	[M - NO ₂] ⁺
104	Medium	[C ₇ H ₄ O] ⁺
76	Medium	[C ₆ H ₄] ⁺

Note: The fragmentation pattern is consistent with the structure of **N-Methyl-4-nitrobenzamide**. The data is based on publicly available GC-MS information.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **N-Methyl-4-nitrobenzamide**.

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **N-Methyl-4-nitrobenzamide** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.
- Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **N-Methyl-4-nitrobenzamide**.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of **N-Methyl-4-nitrobenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-forming die.
 - Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis:
 - Identify the absorption peaks and record their wavenumbers (cm^{-1}).
 - Assign the observed peaks to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Methyl-4-nitrobenzamide**.

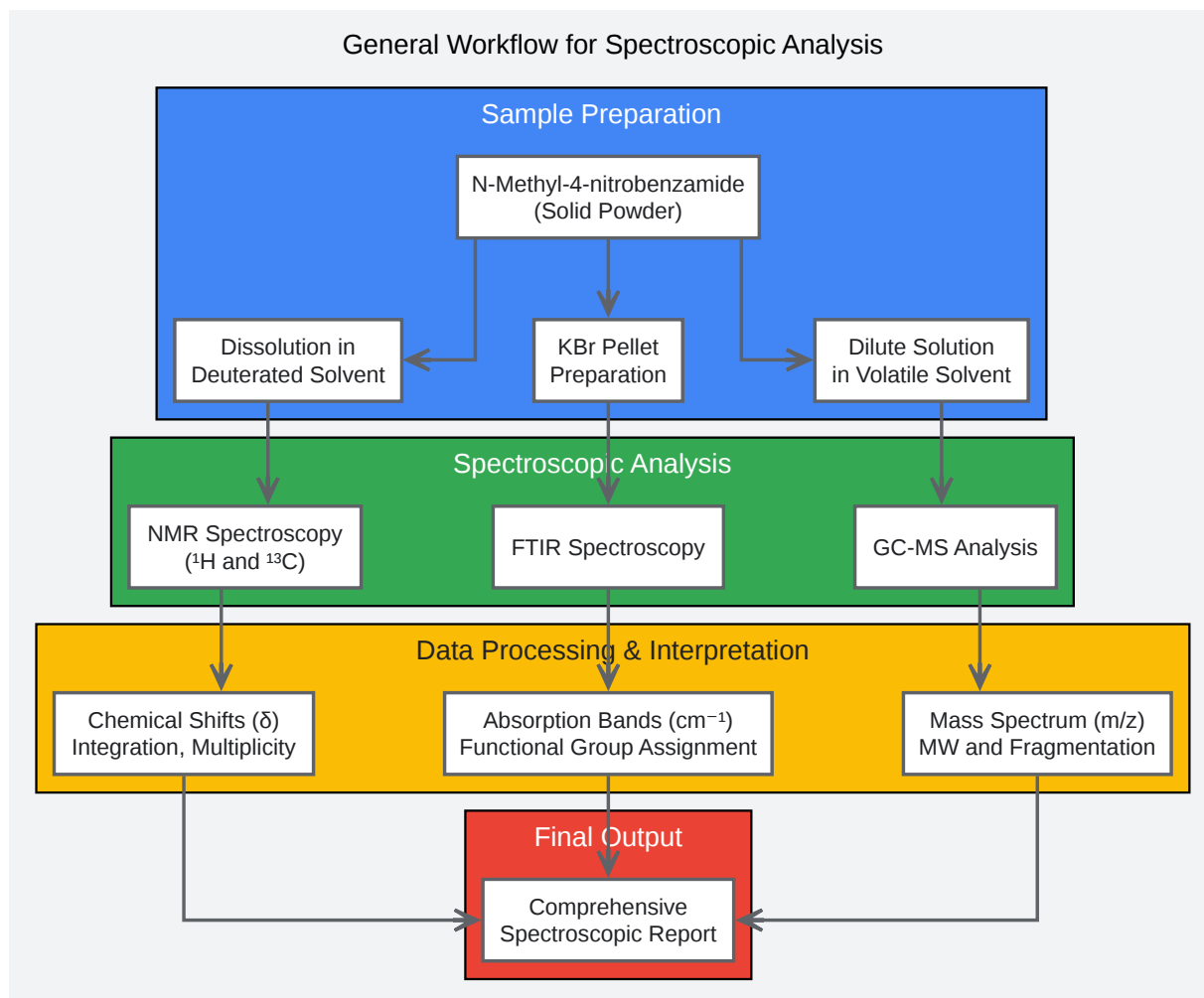
Procedure (GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **N-Methyl-4-nitrobenzamide** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
- Gas Chromatography (GC) Parameters:
 - GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).
 - Injector Temperature: 250-280°C.
 - Injection Mode: Splitless.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final hold: Hold at 280°C for 5-10 minutes.
- Mass Spectrometry (MS) Parameters:
 - MS Detector: Quadrupole or Ion Trap mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Mass Range: m/z 40-400.
 - Scan Speed: Normal.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern and assign the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-4-nitrobenzamide**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-4-nitrobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296485#spectroscopic-data-of-n-methyl-4-nitrobenzamide-nmr-ir-mass-spec]

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